molecular formula C11H17ClO5 B14630631 Diethyl (4-chlorobutanoyl)propanedioate CAS No. 54362-88-8

Diethyl (4-chlorobutanoyl)propanedioate

Cat. No.: B14630631
CAS No.: 54362-88-8
M. Wt: 264.70 g/mol
InChI Key: ZUILOBMUFIJTBK-UHFFFAOYSA-N
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Description

Diethyl (4-chlorobutanoyl)propanedioate is an organic compound that belongs to the class of malonic esters. These compounds are characterized by the presence of two ester groups attached to a central carbon atom. This compound is particularly interesting due to its unique structure, which includes a chlorinated butanoyl group. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl (4-chlorobutanoyl)propanedioate can be synthesized through the alkylation of diethyl propanedioate (diethyl malonate) with 4-chlorobutanoyl chloride. The reaction typically involves the use of a strong base, such as sodium ethoxide, to generate the enolate ion of diethyl propanedioate. This enolate ion then reacts with 4-chlorobutanoyl chloride to form the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Diethyl (4-chlorobutanoyl)propanedioate undergoes several types of chemical reactions, including:

    Substitution Reactions: The chlorine atom in the butanoyl group can be substituted with other nucleophiles.

    Hydrolysis: The ester groups can be hydrolyzed to form carboxylic acids.

    Decarboxylation: Upon heating, the compound can lose carbon dioxide to form a substituted monocarboxylic acid.

Common Reagents and Conditions

    Sodium Ethoxide: Used to generate the enolate ion.

    Hydrochloric Acid: Used in hydrolysis reactions.

    Heat: Applied in decarboxylation reactions.

Major Products Formed

    Substituted Malonic Esters: Formed through substitution reactions.

    Carboxylic Acids: Formed through hydrolysis.

    Substituted Monocarboxylic Acids: Formed through decarboxylation.

Scientific Research Applications

Diethyl (4-chlorobutanoyl)propanedioate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the synthesis of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of diethyl (4-chlorobutanoyl)propanedioate involves its ability to form enolate ions, which are highly reactive nucleophiles. These enolate ions can participate in various chemical reactions, such as alkylation and substitution. The presence of the chlorinated butanoyl group adds to the compound’s reactivity, allowing it to interact with a wide range of molecular targets and pathways.

Comparison with Similar Compounds

Similar Compounds

    Diethyl Malonate: A simpler malonic ester without the chlorinated butanoyl group.

    Diethyl Acetamidomalonate: Contains an acetamido group instead of a chlorinated butanoyl group.

    Diethyl Bromomalonate: Contains a bromine atom instead of a chlorine atom.

Uniqueness

Diethyl (4-chlorobutanoyl)propanedioate is unique due to the presence of the chlorinated butanoyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in synthetic chemistry and research applications.

Properties

CAS No.

54362-88-8

Molecular Formula

C11H17ClO5

Molecular Weight

264.70 g/mol

IUPAC Name

diethyl 2-(4-chlorobutanoyl)propanedioate

InChI

InChI=1S/C11H17ClO5/c1-3-16-10(14)9(11(15)17-4-2)8(13)6-5-7-12/h9H,3-7H2,1-2H3

InChI Key

ZUILOBMUFIJTBK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(=O)CCCCl)C(=O)OCC

Origin of Product

United States

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